molecular formula C28H16O8 B194521 2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone CAS No. 6543-57-3

2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone

Cat. No. B194521
CAS RN: 6543-57-3
M. Wt: 480.4 g/mol
InChI Key: CXYDCKACBCGGRF-UHFFFAOYSA-N
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Description

The compound is available for purchase from various chemical suppliers12. It has a molecular formula of C28H16O8 and a molecular weight of 480.4 g/mol1. It is also referred to as a Deferasirox Impurity1.


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Scientific Research Applications

Crystal Structure and Molecular Conformation

One significant application of this compound is in the exploration of its crystal structure and molecular conformation. For example, a study by Lin et al. (2005) on a macrocyclic compound closely related to the requested compound revealed insights into the dihedral angles and symmetry properties of the molecule. This kind of research is fundamental in understanding the chemical and physical properties of such complex molecules (Lin, Lin, Chen, & Guo, 2005).

Synthesis and Structural Analysis

The synthesis of complex macrocyclic compounds and their structural analysis is another important research application. Studies often focus on the methods of synthesis and the resultant molecular structures. For instance, Bream et al. (2006) reported on the crystal structure of a cyclic tetramer, providing valuable data on its stereochemistry and molecular arrangement (Bream et al., 2006).

Applications in Analytical Chemistry

Research has been conducted on the use of macrocyclic compounds in analytical chemistry, such as in the simultaneous determination of lead and cadmium. Lara et al. (2017) demonstrated the use of a macrocyclic ester derivative for enhancing the detection of these metals through anodic stripping voltammetry (Lara, Torres, García Beltrán, Nagles, & Hurtado, 2017).

Conformational Studies and Hydrogen Bonding

Studies like those conducted by Thuéry et al. (2001) investigate the conformational aspects of macrocyclic compounds and their hydrogen bonding interactions. Such research is crucial for understanding how these molecules behave in different states and environments (Thuéry, Nierlich, Vicens, & Masci, 2001).

Complex Formation and Metal Ion Interaction

Research into the interaction between macrocyclic compounds and metal ions is significant for applications in coordination chemistry. For example, Gray and Hart (1987) synthesized complexes with various lanthanide ions, providing insight into the potential uses of these compounds in complex formation and their properties (Gray & Hart, 1987).

properties

IUPAC Name

2,10,18,26-tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O8/c29-25-17-9-1-5-13-21(17)33-26(30)19-11-3-7-15-23(19)35-28(32)20-12-4-8-16-24(20)36-27(31)18-10-2-6-14-22(18)34-25/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDCKACBCGGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297781
Record name 6h,12h,18h,24h-tetrabenzo[b,f,j,n][1,5,9,13]tetraoxacyclohexadecine-6,12,18,24-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6h,12h,18h,24h-Tetrabenzo[b,f,j,n][1,5,9,13]tetraoxacyclohexadecine-6,12,18,24-tetrone

CAS RN

6543-57-3
Record name NSC118065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6h,12h,18h,24h-tetrabenzo[b,f,j,n][1,5,9,13]tetraoxacyclohexadecine-6,12,18,24-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Reactant of Route 2
2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Reactant of Route 3
2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Reactant of Route 4
2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Reactant of Route 5
2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Reactant of Route 6
2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone

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